molecular formula C27H23ClN4O2 B2701825 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1185123-55-0

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2701825
CAS RN: 1185123-55-0
M. Wt: 470.96
InChI Key: RXTLFDJTKXRQAJ-UHFFFAOYSA-N
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Description

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23ClN4O2 and its molecular weight is 470.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized novel acetamide derivatives, including structures similar to the compound , showing promising antibacterial and antifungal activities against various pathogenic microorganisms. These compounds were characterized by their physical and spectral data and evaluated for their antimicrobial efficacy, indicating potential for the development of new antimicrobial agents (Debnath & Ganguly, 2015).

Anticancer Drug Synthesis and Evaluation

Another study focused on the synthesis of anticancer drugs, employing compounds with similar structures to the one mentioned. These synthesized compounds underwent molecular docking analysis targeting the VEGFr receptor, demonstrating the potential for anticancer activity. This synthesis route suggests the compound's structural framework can be utilized in developing drugs with significant anticancer properties (Sharma et al., 2018).

Exploration in Pharmaceutical Patents

The compound's framework is also reflected in the pharmaceutical industry's patents, where similar structures are applied to create medications with varied therapeutic applications, including cardiac, neuroprotective, and cytostatic activities. This showcases the compound's versatility in drug development and its potential contribution to novel therapeutic agents (Habernickel, 2002).

Anti-Inflammatory Drug Design

The compound's structure serves as a base for designing anti-inflammatory drugs, where similar acetamide derivatives have been synthesized and tested for anti-inflammatory activities. These studies confirm the compound's applicability in generating new anti-inflammatory agents through structural modification and optimization, indicating its potential in treating inflammation-related disorders (Al-Ostoot et al., 2020).

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O2/c1-2-18-11-13-20(14-12-18)30-24(33)16-32-23-10-6-4-8-21(23)25-26(32)27(34)31(17-29-25)15-19-7-3-5-9-22(19)28/h3-14,17H,2,15-16H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTLFDJTKXRQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.